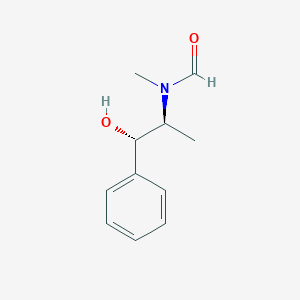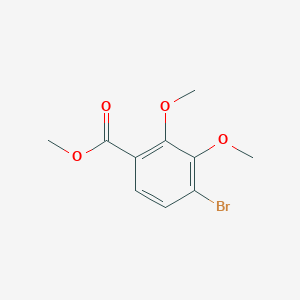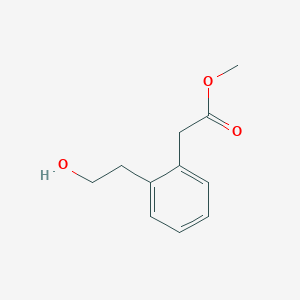
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester is an organic compound with the molecular formula C₁₁H₁₄O₃ It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
C6H5CH2COOH+CH3OHH2SO4C6H5CH2COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, 2-(2-oxoethyl)-, methyl ester.
Reduction: Formation of benzeneacetic acid, 2-(2-hydroxyethyl)-, methanol.
Substitution: Formation of various substituted benzeneacetic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, 2-hydroxyethyl ester
- Benzeneacetic acid, 2-(2-methoxyethyl)-, methyl ester
Uniqueness
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester is unique due to the presence of both a hydroxyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Propiedades
Número CAS |
63969-85-7 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-8H2,1H3 |
Clave InChI |
JYOROPSEEQRDFY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=CC=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


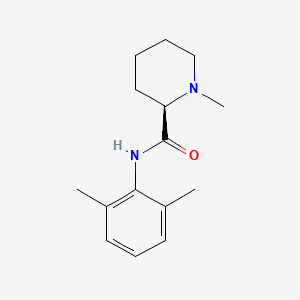
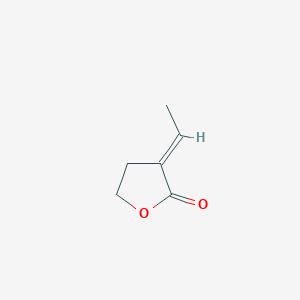
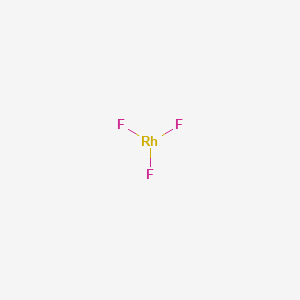
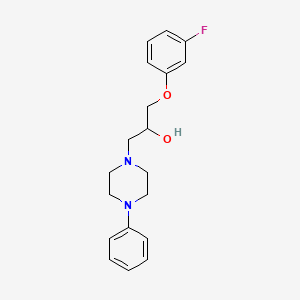
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
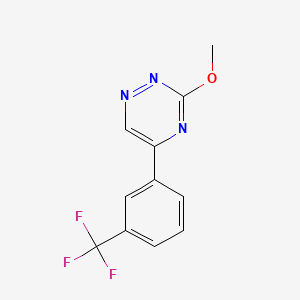
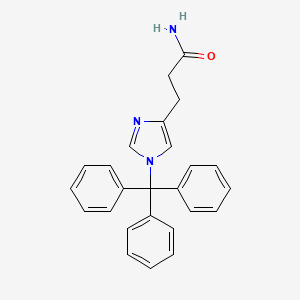

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
